molecular formula C7H16N2O B13850483 (R)-2-(Methoxymethyl)-1-methylpiperazine

(R)-2-(Methoxymethyl)-1-methylpiperazine

Cat. No.: B13850483
M. Wt: 144.21 g/mol
InChI Key: YOFWUTDMXLXUJQ-SSDOTTSWSA-N
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Description

®-2-(Methoxymethyl)-1-methylpiperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound has a methoxymethyl group and a methyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methoxymethyl)-1-methylpiperazine typically involves the reaction of ®-2-chloromethyl-1-methylpiperazine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Methoxymethyl)-1-methylpiperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methoxymethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-2-(Methoxymethyl)-1-methylpiperazine.

    Reduction: ®-2-(Hydroxymethyl)-1-methylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

®-2-(Methoxymethyl)-1-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Methoxymethyl)-1-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methoxymethyl)pyrrolidine: Another chiral compound with similar structural features but a different ring system.

    ®-2-(Methoxymethyl)-1-phenylethylamine: A compound with a phenyl group instead of a piperazine ring.

Uniqueness

®-2-(Methoxymethyl)-1-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-(methoxymethyl)-1-methylpiperazine

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YOFWUTDMXLXUJQ-SSDOTTSWSA-N

Isomeric SMILES

CN1CCNC[C@@H]1COC

Canonical SMILES

CN1CCNCC1COC

Origin of Product

United States

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